molecular formula C20H18N4O2S B2608137 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea CAS No. 955661-45-7

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea

Cat. No.: B2608137
CAS No.: 955661-45-7
M. Wt: 378.45
InChI Key: QKOLSEFPJGEZBI-UHFFFAOYSA-N
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Description

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of Indoline-1-carbonyl chloride: Indoline is reacted with thionyl chloride to form indoline-1-carbonyl chloride.

    Thiazole Formation: The indoline-1-carbonyl chloride is then reacted with a thiazole derivative under basic conditions to form the intermediate compound.

    Urea Formation: The intermediate compound is reacted with m-tolyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of an m-tolyl group.

    1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an m-tolyl group.

Uniqueness

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea is unique due to the specific combination of the indoline, thiazole, and m-tolyl moieties, which might confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-5-4-7-15(11-13)21-19(26)23-20-22-16(12-27-20)18(25)24-10-9-14-6-2-3-8-17(14)24/h2-8,11-12H,9-10H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOLSEFPJGEZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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